2-Bromo-4-(4-bromofenil)-1-buteno

Descripción general

Descripción

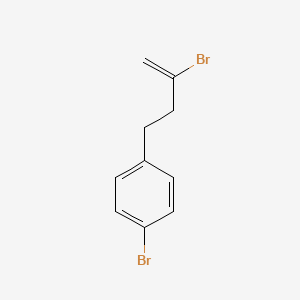

2-Bromo-4-(4-bromophenyl)-1-butene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of two bromine atoms attached to a butene backbone, with one bromine atom on the second carbon and another on the fourth carbon of a phenyl ring. The compound’s structure can be represented as C10H10Br2, and it is known for its applications in various chemical reactions and industrial processes.

Aplicaciones Científicas De Investigación

2-Bromo-4-(4-bromophenyl)-1-butene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions such as Suzuki-Miyaura coupling.

Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of brominated drugs.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-bromophenyl)-1-butene typically involves the bromination of 4-phenyl-1-butene. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the butene, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-4-(4-bromophenyl)-1-butene can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous bromine.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-4-(4-bromophenyl)-1-butene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alkanes or alcohols.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Formation of phenols, amines, or thiols.

Oxidation: Formation of epoxides or ketones.

Reduction: Formation of alkanes or alcohols.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-(4-bromophenyl)-1-butene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of bromine atoms, which can participate in electrophilic aromatic substitution reactions. Additionally, the double bond in the butene moiety allows for reactions such as addition and polymerization. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.

Comparación Con Compuestos Similares

2-Bromo-4-chlorophenyl-1-butene: Similar structure with a chlorine atom instead of a bromine atom on the phenyl ring.

4-Bromo-2-phenyl-1-butene: Similar structure with the bromine atom on the phenyl ring but different positioning.

2-Bromo-4-(4-fluorophenyl)-1-butene: Similar structure with a fluorine atom instead of a bromine atom on the phenyl ring.

Uniqueness: 2-Bromo-4-(4-bromophenyl)-1-butene is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a wider range of chemical transformations. The compound’s specific substitution pattern also influences its physical and chemical properties, making it distinct from other similar compounds.

Actividad Biológica

2-Bromo-4-(4-bromophenyl)-1-butene is a compound that has garnered interest in the scientific community for its potential biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and other relevant research findings associated with this compound.

Chemical Structure and Properties

Chemical Formula: C10H8Br2

Molecular Weight: 292.98 g/mol

CAS Number: 18064-45-6

The compound features a brominated butene structure, which is significant for its reactivity and interaction with biological systems. The presence of bromine atoms enhances its electrophilic character, making it a candidate for various biochemical interactions.

Research indicates that 2-Bromo-4-(4-bromophenyl)-1-butene exhibits notable biochemical activity. It has been investigated for its potential antimicrobial and anticancer properties. The compound's ability to interact with enzymes and proteins is crucial for its biological effects:

- Enzyme Inhibition: The compound has shown the ability to inhibit tubulin polymerization, which is essential for cell division.

- Cell Cycle Disruption: It induces cell cycle arrest at the G2/M phase, affecting cellular proliferation.

Cellular Effects

In vitro studies have demonstrated that 2-Bromo-4-(4-bromophenyl)-1-butene affects various cell types:

- Cytotoxicity: The compound exhibits cytotoxic effects on cancer cell lines, leading to apoptosis at specific concentrations.

- Cell Proliferation: At lower doses, it can inhibit cell proliferation without significant toxicity.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of 2-Bromo-4-(4-bromophenyl)-1-butene involve several pathways:

- Binding Interactions: The compound binds to specific biomolecules, inhibiting their functions. This includes interactions with proteins involved in the cell cycle and apoptosis pathways.

- Metabolic Pathways: It is metabolized by cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity.

Research Findings and Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of 2-Bromo-4-(4-bromophenyl)-1-butene:

Propiedades

IUPAC Name |

1-bromo-4-(3-bromobut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWELTQIWSBUKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641104 | |

| Record name | 1-Bromo-4-(3-bromobut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-34-1 | |

| Record name | 1-Bromo-4-(3-bromo-3-buten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(3-bromobut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.